BL-191;PTX;Oxpentifylline

Description

Historical Context and Evolution of Pentoxifylline (B538998) Research

The journey of Pentoxifylline in the research landscape began with its initial registration in Germany over two decades ago. nih.gov Initially, its primary recognized action was vasodilation. nih.gov Over time, research revealed its significant hemorheological effects, particularly its ability to enhance the deformability of red blood cells. nih.govlu.se This discovery solidified its clinical effectiveness in peripheral and cerebral arterial diseases. nih.gov More recently, scientific interest has shifted towards its impact on leukocytes, uncovering both rheological and biochemical changes that suggest new potential research avenues beyond angiology. nih.gov Having been marketed in Europe since 1972 and approved by the FDA in 1984, Pentoxifylline has a long history of clinical use, which has provided a solid foundation for its continued investigation for new applications. drugbank.comclinicaltrials.gov

Academic Significance and Broad Research Areas of Pentoxifylline

The academic significance of Pentoxifylline is underscored by its diverse physiological effects, which have prompted investigations across numerous fields. nih.gov Its ability to modulate the immune system, improve hypercoagulable states, and influence wound healing and connective tissue disorders has made it a compound of interest in various research models. nih.gov

Key research areas for Pentoxifylline include:

Peripheral and Cerebrovascular Diseases: Due to its hemorheological properties, Pentoxifylline has been extensively studied in the context of conditions involving impaired microcirculation. medchemexpress.commdpi.com

Inflammatory Conditions: Its anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines like TNF-α and various interleukins, have led to research in conditions such as sarcoidosis, leprosy reactions, and alcoholic hepatitis. patsnap.comwikipedia.orgeuropeanreview.orgeuropeanreview.org

Fibrotic Disorders: Research has explored its potential to inhibit fibrosis, with studies showing it can inhibit collagen synthesis and has been investigated in the context of pulmonary fibrosis. researchgate.netfrontiersin.org

Neurological and Psychiatric Conditions: Recent studies have investigated its potential in attenuating neuroinflammation and its effects in models of Alzheimer's disease, major depressive disorder, and schizophrenia. researchgate.netoup.comdovepress.comnih.gov

Diabetic Complications: The compound is a subject of research for its potential to ameliorate conditions such as diabetic nephropathy and neuropathy. mdpi.comwikipedia.org

COVID-19 Research: Due to its immunomodulatory and anti-thrombotic properties, Pentoxifylline has been considered as a potential therapeutic agent for mitigating the inflammatory response and hypercoagulability associated with severe SARS-CoV-2 infection. europeanreview.orgeuropeanreview.org

Overview of Pentoxifylline as a Research Compound

Pentoxifylline is a well-characterized compound with a range of biological activities that make it a valuable tool for in vitro and in vivo research.

| Property | Description |

| Synonyms | BL-191, PTX, Oxpentifylline medchemexpress.com |

| Chemical Class | Methylxanthine Derivative drugbank.compatsnap.com |

| Primary Mechanism | Non-selective Phosphodiesterase (PDE) Inhibitor medchemexpress.comwikipedia.org |

| Key Biological Effects | Hemorheological, Anti-inflammatory, Anti-fibrotic, Immunomodulatory medchemexpress.comnih.govnih.gov |

General Classification within Methylxanthine Derivatives

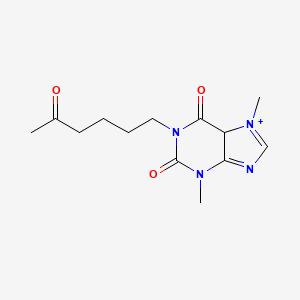

Pentoxifylline is classified as a methylxanthine derivative, a group of compounds that also includes caffeine (B1668208) and theophylline. glowm.com Its chemical structure, 3,7-Dimethyl-1-(5-oxohexyl)purine-2,6-dione, places it within this family of naturally occurring and synthetic compounds. wikipedia.org As a member of this class, it shares certain pharmacological properties with other xanthines, though it also possesses unique characteristics that distinguish it. wikipedia.orgglowm.com

Role as a Phosphodiesterase Inhibitor in Research Contexts

A primary mechanism of action for Pentoxifylline at the molecular level is its function as a competitive, non-selective phosphodiesterase (PDE) inhibitor. medchemexpress.comwikipedia.org By inhibiting PDE enzymes, Pentoxifylline prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels. patsnap.com This elevation in cAMP activates protein kinase A (PKA), which in turn inhibits the synthesis of tumor necrosis factor-alpha (TNF-α) and leukotrienes, thereby reducing inflammation and modulating the innate immune response. wikipedia.orgkarger.com This PDE inhibitory activity is central to many of its observed effects in research settings, from its hemorheological actions to its anti-inflammatory and anti-fibrotic properties. bmj.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyl-1-(5-oxohexyl)-5H-purin-7-ium-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8,10H,4-7H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZHJDUQMYELJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N4O3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Pentoxifylline

Phosphodiesterase Inhibition and Cyclic Nucleotide Regulation

A primary mechanism of pentoxifylline (B538998) is its role as an inhibitor of cyclic-3',5'-phosphodiesterases (PDEs), a diverse family of enzymes responsible for degrading the phosphodiester bond in the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). drugbank.comstudylib.net By inhibiting these enzymes, pentoxifylline prevents the degradation of cAMP and cGMP, leading to their increased intracellular accumulation and subsequent modulation of various cellular functions. nih.govmdpi.com

Non-Specific Phosphodiesterase Inhibition (PDE)

Pentoxifylline is recognized as a competitive, non-selective phosphodiesterase inhibitor. wikipedia.orgguidetopharmacology.orgguidetoimmunopharmacology.org This broad-spectrum inhibition affects multiple PDE enzyme families, which explains its wide range of biological activities. studylib.net The classical understanding of pentoxifylline's effects is based on its ability to act as a non-specific PDE inhibitor, particularly at higher, millimolar concentrations observed in in vitro studies. drugbank.com This non-selectivity means that it does not exclusively target one specific type of PDE but can influence the activity of several isozymes, thereby impacting various signaling cascades simultaneously. dovepress.com

Inhibition of Specific PDE Isozymes (e.g., PDE Type III and IV)

While considered non-selective, research has highlighted that pentoxifylline's effects are significantly mediated through the inhibition of specific PDE isozymes, most notably PDE type IV (PDE4) and, to some extent, PDE type III (PDE3). drugbank.compatsnap.com

PDE4 Inhibition : PDE4 is the primary cAMP-metabolizing enzyme found within inflammatory and immune cells. nih.govfrontiersin.org By inhibiting PDE4, pentoxifylline effectively suppresses the release of pro-inflammatory cytokines and other inflammatory signals. patsnap.comnih.gov This specific action is considered central to its anti-inflammatory properties. nih.gov

PDE3 Inhibition : The PDE3 isozyme is prevalent in the heart and vascular smooth muscle. nih.gov Inhibition of PDE3 leads to increased cAMP levels, which in turn causes increased cardiac inotropy (contractility) and peripheral vasodilation. nih.gov The development of dual PDE3/4 inhibitors is an area of interest for treating inflammatory airway diseases, leveraging the combined anti-inflammatory effects of PDE4 inhibition and the bronchodilator effects of PDE3 inhibition. nih.govnih.gov

Some studies have also investigated its effects on other isozymes, such as PDE5, which is specific for cGMP. nih.gov

Table 1: Inhibitory Concentration (IC50) of Pentoxifylline on Specific PDE Isozymes This table presents data from an in vitro study examining the concentration of pentoxifylline required to inhibit 50% of the activity of specific phosphodiesterase isozymes at different temperatures.

| Temperature (°C) | PDE3 IC50 (µM) | PDE5 IC50 (µM) |

| 37 | 25.1 ± 7.9 | 7.70 ± 0.27 |

| 34 | 28.1 ± 9.3 | 11.2 ± 1.9 |

| 30 | 25.6 ± 7.1 | 12.3 ± 1.9 |

| 28 | 27.2 ± 9.8 | 15.1 ± 3.4 |

| 24 | 33.3 ± 15.6 | 21.6 ± 6.6 |

| 20 | 44.1 ± 20.3 | 39.4 ± 10.9 |

Data sourced from a 2022 study on the pharmacodynamic properties of pentoxifylline. nih.gov

Elevation of Intracellular Cyclic Adenosine Monophosphate (cAMP) Levels

A direct consequence of PDE inhibition by pentoxifylline is the elevation of intracellular cAMP levels. wikipedia.orgpatsnap.com By preventing the enzymatic breakdown of cAMP by PDEs (particularly PDE4), the concentration of this second messenger increases within the cell. nih.govnih.gov This accumulation of cAMP is a critical step that initiates a cascade of downstream signaling events. drugbank.com Studies have demonstrated that pentoxifylline administration leads to a measurable increase in plasma cAMP concentrations. nih.gov The elevated cAMP levels are responsible for many of pentoxifylline's therapeutic effects, including smooth muscle relaxation and the inhibition of inflammatory responses. patsnap.comnih.gov This mechanism has been observed in various cell types, including monocytes, polymorphonuclear cells, and T-cells. nih.govnih.gov

Activation of Protein Kinase A (PKA) Pathways

The rise in intracellular cAMP directly leads to the activation of Protein Kinase A (PKA), a key enzyme in many cellular signaling pathways. nih.govwikipedia.org In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. youtube.com The binding of cAMP to the regulatory subunits causes a conformational change, leading to the dissociation of the active catalytic subunits. youtube.comyoutube.com

Once released, these active PKA subunits can phosphorylate various substrate proteins, thereby altering their activity and executing a range of cellular responses. youtube.comnih.gov The activation of PKA is a central component of pentoxifylline's mechanism, mediating effects such as:

Anti-inflammatory actions : The cAMP-PKA pathway can inhibit the production of inflammatory cytokines. nih.gov

Anti-fibrotic effects : In models of lung fibrosis, the anti-fibrotic effects of pentoxifylline have been linked to the modulation of PKA and the subsequent reduction of plasminogen activator inhibitor-1 (PAI-1). nih.gov

Inhibition of cell proliferation : In mesangial cells, pentoxifylline, acting through PKA, can interfere with signaling pathways that promote cell proliferation. nih.gov

Adenosine Receptor Antagonism

The role of pentoxifylline in relation to adenosine receptors is complex and not fully resolved. As a xanthine (B1682287) derivative, it is structurally related to non-selective adenosine receptor antagonists like caffeine (B1668208) and theophylline. wikipedia.org Some sources classify pentoxifylline as an antagonist at adenosine A2 receptors. wikipedia.org

An alternative hypothesis suggests that instead of acting as a direct antagonist, pentoxifylline may modulate adenosine receptor function, particularly the Gα-coupled A2A receptor. drugbank.commdpi.com It may increase the response of the A2A receptor to adenosine, which could, in turn, activate adenylyl cyclase and increase intracellular cAMP levels independently of PDE inhibition. drugbank.com This potential for modulating receptor signaling presents a more nuanced view than simple antagonism and may help explain the broad effects of the compound. mdpi.com

Antagonism at Adenosine 2 Receptors

Pentoxifylline is identified as an antagonist at adenosine 2 (A2) receptors. wikipedia.org The anti-inflammatory effects of PTX, in particular, appear to be mediated through signaling pathways associated with the adenosine A2A receptor. nih.govnih.gov Evidence suggests that pentoxifylline can potentiate the responsiveness of the A2A receptor to adenosine, thereby amplifying its anti-inflammatory and anti-thrombotic effects. nih.gov This modulation of the G protein-coupled A2A receptor function is a key aspect of its immunomodulatory properties. nih.govmdpi.com

However, the role of adenosine receptors in all of PTX's cellular effects is not universally established and may be context-dependent. For instance, one study investigating the inhibition of platelet-derived growth factor (PDGF)-stimulated fibroproliferation found that the effects of pentoxifylline were not mediated by adenosine receptors. nih.gov In this research, the use of a non-selective adenosine receptor antagonist, 8-phenyltheophylline, did not prevent the inhibitory action of PTX on fibroblast proliferation, suggesting an alternative mechanism for its anti-fibrotic effects. nih.gov This indicates that while A2 receptor antagonism is crucial for certain PTX actions, other mechanisms are at play for different cellular responses.

Influence on Intracellular Signaling Pathways

Pentoxifylline exerts significant control over several critical intracellular signaling pathways that are central to inflammation, cell growth, and survival. Its ability to modulate these cascades, including the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Nuclear Factor-kappa B (NF-κB) pathways, is fundamental to its broad pharmacological profile.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. frontiersin.org Pentoxifylline has been shown to modulate MAPK signaling, contributing to its anti-inflammatory effects. mdpi.com

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

The ERK1/2 pathway is a classical MAPK cascade involved in cell growth and proliferation. frontiersin.orgnih.gov While central to many cellular functions, the direct influence of pentoxifylline on this specific pathway appears to be limited or context-dependent. In a study on airway smooth muscle cells, pentoxifylline did not influence the phosphorylation of ERK1/2, suggesting that its anti-proliferative effects in this cell type were independent of this particular cascade. nih.gov

p38 HOG Pathway Modulation

In contrast to the ERK1/2 pathway, pentoxifylline demonstrates clear modulation of the p38 MAPK pathway. The p38 pathway is typically activated by cellular stress and inflammatory stimuli. nih.gov Research has shown that pentoxifylline significantly attenuates the phosphorylation, and thus the activation, of p38 MAPK in stimulated neutrophils. researchgate.net This inhibition of the p38 pathway is a likely mechanism through which PTX attenuates the production of pro-inflammatory cytokines like TNF-α and reduces cellular oxidative burst. researchgate.net

| Pathway Component | Cell Type | Observed Effect of PTX | Reference |

|---|---|---|---|

| ERK1/2 Phosphorylation | Airway Smooth Muscle Cells | No influence observed | nih.gov |

| p38 MAPK Phosphorylation | Neutrophils | Significantly attenuated | researchgate.net |

Protein Kinase B (Akt) Pathway Modulation

The Protein Kinase B (Akt) pathway is a crucial signaling cascade that promotes cell survival and growth. Pentoxifylline has been shown to inhibit this pathway as a key part of its anti-proliferative mechanism. In mesangial cells, PTX blocks the activation of Akt in response to platelet-derived growth factor (PDGF) by preventing the translocation of Akt to the cell membrane, a critical step for its activation. nih.gov This action, which is mediated through protein kinase A (PKA), leads to a downregulation of cyclin D1 expression and subsequent cell cycle arrest. nih.gov Similarly, in airway smooth muscle cells, PTX was found to inhibit PDGF-stimulated proliferation by suppressing the activation of the Akt pathway through the inhibition of Akt phosphorylation. nih.gov

Nuclear Factor-kappa B (NF-κB) Downregulation

Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a pivotal transcription factor in inflammatory and immune responses. nih.gov The downregulation of NF-κB signaling is a cornerstone of pentoxifylline's anti-inflammatory effects. mdpi.com Mechanistic studies have revealed that PTX inhibits the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. nih.gov This action suppresses the nuclear translocation and DNA-binding activity of NF-κB, thereby preventing the transcription of target pro-inflammatory genes. nih.gov

This effect has been observed in various cell types. For example, in cervical tumor cells, PTX treatment reduced the phosphorylation of both IκBα and the p65 subunit of NF-κB. mdpi.com In a model of doxorubicin-induced liver injury, pentoxifylline was shown to curtail the pro-inflammatory axis involving NF-κB. mdpi.com However, the clinical translation of these in-vitro findings requires further investigation. A clinical study involving patients with coronary artery disease did not find a significant change in NF-κB expression levels after a two-month administration of pentoxifylline, suggesting that a longer duration of treatment might be necessary to observe these effects in a clinical setting. nih.gov

| Pathway | Key Molecular Target | Effect of Pentoxifylline | Functional Outcome | Reference |

|---|---|---|---|---|

| Akt Pathway | Akt Phosphorylation / Membrane Translocation | Inhibition | Anti-proliferative | nih.govnih.gov |

| NF-κB Pathway | IκBα degradation / p65 phosphorylation | Inhibition / Reduction | Anti-inflammatory | nih.govmdpi.com |

Signal Transducer and Activator of Transcription (STAT) Pathways

Pentoxifylline (PTX), also known as Oxpentifylline, has been identified as a modulator of the Signal Transducer and Activator of Transcription (STAT) signaling pathways, which are crucial in regulating cell growth, differentiation, and apoptosis. The therapeutic potential of PTX in various pathologies, including cancer, is linked to its ability to interfere with these pathways.

STAT3 Pathway Inhibition

A significant mechanism of action for pentoxifylline is its targeted inhibition of the STAT3 signaling pathway. nih.gov Research demonstrates that PTX can suppress the growth and angiogenesis of melanoma tumors by interfering with this pathway. nih.gov The inhibition is achieved through a multi-faceted approach. PTX has been shown to suppress both the phosphorylation and the DNA binding capability of STAT3 in a dose-dependent manner. nih.gov

This inhibitory action extends to the upstream kinases, Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), where PTX inhibits their phosphorylation. nih.gov Concurrently, it increases the expression of the protein tyrosine phosphatase pSHP2, which is involved in the dephosphorylation of STAT proteins. nih.gov The cumulative effect of these actions is a significant downregulation of various gene products that are regulated by STAT3. nih.gov These include key proteins involved in cell cycle progression and survival, such as cyclin D1, CDK6, c-Myc, and Bcl-xL, as well as the pro-angiogenic factor, Vascular Endothelial Growth Factor (VEGF). nih.gov

Furthermore, pentoxifylline alters the tumor microenvironment by limiting the secretion of interleukin-6 (IL-6), a potent activator of STAT3, and by disrupting the VEGF-VEGFR2 autocrine and paracrine signaling loops. nih.gov These findings establish STAT3 signaling as a direct target of pentoxifylline, highlighting its potential application in oncology. nih.gov

Nuclear Factor of Activated T-cells (NFAT) Downregulation

Pentoxifylline's anti-inflammatory properties are partly attributed to its ability to downregulate the activation of the Nuclear Factor of Activated T-cells (NFAT). mdpi.com The activation of the NFAT family of transcription factors is a calcium-dependent process, orchestrated by the phosphatase calcineurin. dntb.gov.ua An increase in intracellular calcium levels activates calcineurin, which then dephosphorylates NFAT, allowing it to translocate to the nucleus and initiate the transcription of genes involved in the immune response, including various cytokines. dntb.gov.ua

Pentoxifylline has been shown to modulate intracellular calcium mobilization. nih.gov By interfering with calcium signaling, pentoxifylline can indirectly prevent the dephosphorylation and subsequent activation of NFAT. This leads to a reduction in the production of pro-inflammatory cytokines that are under the transcriptional control of NFAT. This mechanism is consistent with findings that PTX can down-regulate T-cell and macrophage activation in a dose-dependent manner. nih.gov

p53/Rb/E2F Signaling Pathway Inhibition

The interaction of pentoxifylline with the p53/Rb/E2F signaling pathway is complex and context-dependent. This pathway is a central regulator of the G1/S cell cycle checkpoint, preventing the proliferation of cells with damaged DNA. nih.govmdpi.com Many cancer cells have mutations in the p53 gene, which compromises the G1 checkpoint and makes them heavily reliant on the G2/M checkpoint for DNA repair before entering mitosis. nih.gov

Research indicates that pentoxifylline does not directly inhibit the p53/Rb/E2F pathway. Instead, it functions as an abrogator of the G2/M checkpoint. nih.govoup.com This action is particularly effective in tumor cells with defective p53 function. nih.govoup.com By disrupting the G2/M arrest that is typically induced by DNA damage, pentoxifylline forces these p53-deficient cells to enter mitosis prematurely, with unrepaired DNA, leading to mitotic catastrophe and cell death. nih.gov

Studies have demonstrated that the radiosensitizing effects of pentoxifylline are significantly higher in p53-defective tumor cells compared to cells with wild-type p53. nih.gov Exposure to PTX after irradiation resulted in a marked abrogation of the G2/M arrest in p53-defective cells. nih.gov Therefore, pentoxifylline's mechanism is not a direct inhibition of the p53 pathway but rather a pharmacological exploitation of the G2/M checkpoint dependency in cells where the p53 pathway is already compromised. nih.gov

| Cell Type (p53 Status) | Effect of DNA Damage | Effect of Pentoxifylline | Outcome | Reference |

|---|---|---|---|---|

| Wild-Type p53 | Arrest at G1 and G2/M checkpoints | Less significant impairment of G2/M checkpoint | Cell cycle arrest and repair, higher survival | nih.gov |

| Defective/Mutant p53 | Bypass G1 checkpoint, arrest at G2/M checkpoint | Abrogation of G2/M checkpoint | Premature entry into mitosis, increased cell death | nih.govoup.com |

Intracellular Calcium Mobilization and Ca2+-Mediated Signaling

Pentoxifylline significantly influences intracellular calcium (Ca2+) levels and subsequent Ca2+-mediated signaling pathways. Calcium is a vital second messenger that regulates a multitude of cellular functions. scispace.com Pentoxifylline has been shown to reduce shear-induced periodic Ca2+ entry into rat erythrocytes. This effect is crucial because excessive calcium accumulation can activate Ca2+-dependent enzymes like transglutaminase, leading to the crosslinking of proteins and a loss of cell deformability, which is particularly relevant for red blood cells. By preventing this transient Ca2+ accumulation, pentoxifylline helps maintain erythrocyte flexibility.

In another context, studies on neuroblastoma cells have shown that pentoxifylline can augment the effects of Tumor Necrosis Factor-alpha (TNF-α), including the downregulation of acetylcholine-mediated intracellular calcium mobilization. nih.gov This modulation of calcium signaling indicates that pentoxifylline possesses a novel signal transduction mechanism that is independent of its effects on cyclic AMP. nih.gov

Inhibition of Chitinase 3-like-1 (CHI3L1)

Pentoxifylline is recognized as an inhibitor of Chitinase 3-like-1 (CHI3L1), a protein implicated in inflammation and cancer progression. nih.govoup.com High levels of CHI3L1 are often associated with poor survival rates in various cancers. nih.gov Studies have shown that pentoxifylline can decrease the expression levels of CHI3L1 in non-small cell lung cancer (NSCLC) cells. nih.gov

The mechanism of inhibition may involve interfering with the cellular localization and expression of CHI3L1. For instance, the trans-nuclear localization of CHI3L1 in human colon epithelial cells, stimulated by TNF-α, was inhibited by treatment with pan-chitinase inhibitors, including pentoxifylline. oup.com Furthermore, evidence suggests that pentoxifylline may exert some of its anticancer effects through the inhibition of the CHI3L1/STAT3 signaling axis. nih.gov This positions CHI3L1 as a promising therapeutic target and its inhibition by pentoxifylline as a key component of the compound's molecular action. nih.gov

| Pathway/Target | Mechanism of Action | Key Research Finding | Reference |

|---|---|---|---|

| STAT3 Pathway | Inhibition of JAK1/JAK2 and STAT3 phosphorylation; increased pSHP2 expression. | Downregulation of STAT3-regulated genes (cyclin D1, VEGF, etc.). | nih.gov |

| NFAT | Indirect downregulation, likely via modulation of intracellular Ca2+ signaling. | Reduces activation of T-cells and macrophages. | mdpi.comnih.gov |

| p53/Rb/E2F Pathway | Abrogation of the G2/M checkpoint, selectively targeting p53-deficient cells. | Preferential radiosensitization of p53-mutated tumor cells. | nih.gov |

| Intracellular Calcium | Reduces shear-induced Ca2+ entry and modulates acetylcholine-mediated Ca2+ mobilization. | Prevents activation of Ca2+-dependent transglutaminase in erythrocytes. | nih.gov |

| CHI3L1 | Direct inhibition of expression and trans-nuclear localization. | Decreased CHI3L1 expression in NSCLC cells. | nih.govoup.com |

Cellular and Subcellular Effects of Pentoxifylline

Effects on Immune Cells

Pentoxifylline (B538998) has been shown to possess significant immunomodulatory properties. nih.gov The compound interferes with key processes in immune cell function, including migration, adhesion, and activation, with a pronounced impact on T lymphocytes. nih.govnih.gov

Pentoxifylline has been demonstrated to reduce the migration of immune cells. nih.gov A crucial step in the inflammatory process is the movement of T cells from the bloodstream into tissues, which requires adhesion to endothelial cells lining the blood vessels. nih.gov Research indicates that pentoxifylline interferes with this T-cell-to-endothelial cell adhesion, thereby inhibiting the migration of T cells to sites of inflammation. nih.gov Studies have also noted that pentoxifylline can reduce the migration and invasion of certain cancer cells. mdpi.com

Pentoxifylline efficiently interferes with the adhesion and activation of human T lymphocytes. nih.govoup.com The drug has been shown to inhibit the binding of T cells to various cell types, including dermal endothelial cells and keratinocytes, in a dose-dependent manner. nih.govnih.gov This inhibitory action impacts the foundational stages of the adaptive immune response, which relies on the precise regulation of T-cell activation. nih.govnih.gov

Pentoxifylline demonstrates a clear inhibitory effect on the homotypic aggregation of T cells. nih.gov This process, where T cells cluster together, is an important aspect of immune response coordination. Studies have shown that pentoxifylline significantly inhibits T-cell aggregation that is induced by antibodies targeting the β1 and β2 integrin chains. oup.comoup.com

A key mechanism behind pentoxifylline's effects on T-cell adhesion is its interference with integrin function. nih.gov Integrins are cell surface receptors crucial for cell adhesion. frontiersin.org Pentoxifylline inhibits the adhesion of T cells to the vascular cell adhesion molecule-1 (VCAM-1) and the intercellular adhesion molecule-1 (ICAM-1), which are ligands for β1 and β2 integrins, respectively. nih.govdntb.gov.ua This inhibition is dose-dependent, with maximal effects observed after 12 to 24 hours of exposure. oup.com

Notably, pentoxifylline's action is specific to the mode of integrin activation. It effectively interferes with the activation of β1 integrins that is triggered by intracellular signals. nih.govoup.com However, it does not significantly affect the conformational changes in β1 integrins that are induced by extracellular stimuli, such as manganese ions (Mn2+) or certain activating monoclonal antibodies. nih.gov This suggests that pentoxifylline may target intracellular pathways responsible for inside-out signaling that leads to integrin activation. nih.govnih.gov

| Integrin Ligand | Integrin Subfamily | Effect of Pentoxifylline on Adhesion | Reference |

|---|---|---|---|

| VCAM-1 | β1 | Inhibited | nih.gov |

| ICAM-1 | β2 | Inhibited | nih.gov |

T-cell activation is initiated by a cascade of early signaling events following T-cell receptor (TCR) engagement. nih.gov One of the critical early events is a rapid increase in the concentration of intracellular calcium (Ca2+). nih.gov Research has shown that pentoxifylline interferes with these early activation phenomena, including the rise in intracellular Ca2+ induced by phytohemagglutinin (PHA), a substance used to stimulate T cells in laboratory settings. nih.govoup.com By dampening this essential signal, pentoxifylline disrupts the downstream pathways that lead to full T-cell activation. nih.gov

Following activation, T lymphocytes begin to express specific proteins on their surface known as activation antigens or markers. nih.gov These molecules are involved in the continued proliferation and function of the T cell. Pentoxifylline has been found to exert a significant inhibitory effect on the expression of several key T-lymphocyte activation antigens when stimulated by PHA. nih.govoup.com The affected antigens include:

CD25 : The alpha chain of the Interleukin-2 (IL-2) receptor, crucial for T-cell proliferation. nih.govnih.gov

CD69 : An early marker of lymphocyte activation, also known as the activation-inducer molecule. nih.govnih.gov

CD98 : A cell surface protein involved in amino acid transport and integrin signaling. nih.govoup.com

This inhibition of activation marker expression further illustrates how pentoxifylline curtails the T-cell response at multiple stages. nih.gov

| Activation Antigen | Function/Description | Effect of Pentoxifylline on Expression | Reference |

|---|---|---|---|

| CD25 | IL-2 Receptor α-chain; involved in T-cell proliferation | Inhibited | nih.govoup.com |

| CD69 | Early activation marker; activation-inducer molecule | Inhibited | nih.govoup.com |

| CD98 | Involved in amino acid transport and integrin signaling | Inhibited | nih.govoup.com |

Macrophage Proliferation and Activation Modulation

Pentoxifylline has been shown to modulate the proliferation and activation of macrophages, key cells in the innate immune system. In in-vitro studies using RAW264.7 macrophage-like cells, pentoxifylline demonstrated an ability to inhibit proliferation induced by lipopolysaccharide (LPS). midwesterndoctor.com Furthermore, it has been observed that pentoxifylline can modulate the immune response by decreasing the population of M1-macrophages, which are typically associated with pro-inflammatory responses. midwesterndoctor.com The regulatory effect of PTX on inflammatory cytokines is a subject of ongoing research, with studies exploring its potential to suppress inflammasome activation. nih.gov

The modulation of macrophage activity by pentoxifylline is linked to its broader anti-inflammatory properties. By influencing macrophage proliferation and activation, pentoxifylline can impact the production of various inflammatory mediators. nih.gov

Neutrophil Activation and Migration Inhibition

Pentoxifylline exhibits a notable influence on the behavior of neutrophils, another critical component of the innate immune response. Research has demonstrated that high concentrations of pentoxifylline can inhibit the chemotactic migration of neutrophils that is activated by formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov This inhibitory effect on migration at high concentrations is thought to be mediated by an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov

In addition to migration, pentoxifylline can also suppress neutrophil activation. nih.gov This is significant as activated neutrophils release a variety of substances that can contribute to tissue damage during inflammatory processes. The mechanisms underlying this inhibition of activation are linked to the drug's ability to interfere with intracellular signaling pathways.

| Effect on Neutrophils | Concentration Dependence | Proposed Mechanism |

| Inhibition of Chemotactic Migration | High concentrations | Mediated by cAMP nih.gov |

| Suppression of Activation | Not specified | - |

Effects on Endothelial Cells

Pentoxifylline has demonstrated a protective role for endothelial cells, which form the inner lining of blood vessels and are crucial for vascular health.

Maintenance of Endothelial Function

Studies have indicated that pentoxifylline can contribute to the maintenance and improvement of endothelial function. In a pilot study involving HIV-infected patients, who are at a higher risk for endothelial dysfunction, treatment with pentoxifylline was shown to significantly improve endothelial function. nih.gov The proposed mechanism for this improvement involves the direct inhibition of the endothelial leukocyte adhesion pathway. nih.gov Furthermore, pentoxifylline is believed to reduce oxidative stress and low-grade inflammation, both of which are key contributors to endothelial injury. oup.com By mitigating these factors, pentoxifylline helps to preserve the integrity and normal physiological function of the endothelium. patsnap.com

Reduction of Endothelial Cell Apoptosis

Research has shown that pentoxifylline can reduce apoptosis, or programmed cell death, in endothelial cells in a dose-dependent manner. researchgate.net This protective effect has been observed in cultured human aortic endothelial cells. mdpi.comnih.gov One of the proposed mechanisms for this anti-apoptotic effect is through the upregulation of the protein Klotho. mdpi.comnih.gov Knockdown of Klotho has been shown to abrogate the protective effects of pentoxifylline against hydrogen peroxide-induced apoptosis, suggesting a Klotho-dependent mechanism. mdpi.com By reducing endothelial cell apoptosis, pentoxifylline helps to maintain the integrity of the vascular endothelium.

| Effect | Cell Type | Key Finding | Proposed Mechanism |

| Reduction of Apoptosis | Human Aortic Endothelial Cells | Dose-dependent reduction in apoptosis researchgate.net | Upregulation of Klotho mdpi.comnih.gov |

Inhibition of Microvascular Constriction

Pentoxifylline has been shown to possess vasodilatory effects, which can counteract microvascular constriction. nih.gov This action is partly attributed to its role as a phosphodiesterase (PDE) inhibitor, specifically a nonselective PDE-4 inhibitor. nih.gov Inhibition of PDE-4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in vascular endothelial and smooth muscle cells, which in turn promotes vasodilation. nih.gov By alleviating microvascular dysfunction, pentoxifylline can improve tissue perfusion and oxygenation. nih.gov

Effects on Fibroblasts and Extracellular Matrix

Pentoxifylline has demonstrated significant effects on fibroblasts, the primary cells responsible for producing the extracellular matrix, and on the composition of the matrix itself. Studies have shown that pentoxifylline can inhibit the proliferation of normal human dermal fibroblasts in vitro. nih.gov This inhibitory effect on proliferation has also been observed in human renal fibroblasts and is both dose- and time-dependent. nih.gov

In addition to inhibiting proliferation, pentoxifylline also reduces the synthesis of key extracellular matrix components. It has been found to decrease the production of collagen, glycosaminoglycans, and fibronectin by human dermal fibroblasts. nih.gov Similarly, in human renal fibroblasts, pentoxifylline robustly inhibits the synthesis of cellular and secreted collagen type I and fibronectin. nih.gov Interestingly, while it decreases the production of these matrix components, pentoxifylline has been shown to increase collagenase activity in normal human dermal fibroblasts, which would promote the breakdown of existing collagen. nih.gov

The anti-fibrotic effects of pentoxifylline are also linked to its ability to modulate the activity of transforming growth factor-beta 1 (TGF-β1), a key cytokine involved in fibrosis. wikipedia.org Pentoxifylline has been shown to attenuate TGF-β1-stimulated collagen deposition. wikipedia.org

| Cell Type | Effect on Proliferation | Effect on Extracellular Matrix Synthesis | Effect on Extracellular Matrix Degradation |

| Human Dermal Fibroblasts | Inhibition nih.gov | Decreased collagen, glycosaminoglycans, and fibronectin nih.gov | Increased collagenase activity nih.gov |

| Human Renal Fibroblasts | Dose- and time-dependent inhibition nih.gov | Inhibition of collagen type I and fibronectin nih.gov | Not specified |

Inhibition of Dermal Fibroblast Proliferation

Pentoxifylline has been shown to inhibit the proliferation of human dermal fibroblasts in a dose-dependent manner. nih.govnih.gov Studies on fibroblasts derived from normal skin, as well as from keloids, scleroderma, and morphoea, have demonstrated that exposure to pentoxifylline leads to a non-lethal reduction in serum-driven fibroblast proliferation. nih.gov At a concentration of 1000 micrograms/ml, pentoxifylline can virtually negate the proliferative effect of serum on these cells. nih.govoup.com This inhibitory effect is not due to a toxic impact on the fibroblasts. nih.gov The antiproliferative effects of pentoxifylline are also observed in other cell types, such as hepatic myofibroblast-like cells, where it markedly reduces serum-driven cell proliferation. nih.gov

Table 1: Effect of Pentoxifylline on Fibroblast Proliferation

| Cell Type | Condition | Pentoxifylline Concentration | Observed Effect | Reference |

| Normal Human Dermal Fibroblasts | In vitro, serum-driven | 10⁻¹ - 10³ µg/ml | Concentration-dependent reduction in proliferation | nih.gov |

| Keloid, Scleroderma, and Morphoea Fibroblasts | In vitro, serum-driven | 100 - 1000 µg/ml | Dose-dependent reductions in proliferation | nih.gov |

| Human Hepatic Myofibroblast-like Cells | In vitro, serum-driven | Not specified | Marked reduction in cell proliferation | nih.gov |

Inhibition of Extracellular Matrix Synthesis

Pentoxifylline significantly inhibits the synthesis of major extracellular matrix components by fibroblasts. nih.govnih.gov In confluent fibroblast cultures, the compound reduces the production of collagen, glycosaminoglycans (GAGs), and fibronectin in a concentration-dependent fashion. nih.govnih.gov This reduction can be as high as 95% for collagen and GAGs. nih.govoup.com The inhibitory effect on collagen and fibronectin production is particularly noted in serum-supplemented cultures, while the inhibition of GAG production occurs in both serum-driven and constitutive conditions. nih.gov In hepatic myofibroblast-like cells, pentoxifylline has been shown to reduce the synthesis of secreted collagen by 24% at a concentration of 100 µg/mL and by 67% at 500 µg/mL. nih.gov

Increased Activity of Tissue Collagenase

In contrast to its inhibitory effects on matrix synthesis, pentoxifylline has been found to increase the activity of tissue collagenase. Fibroblasts cultured in the presence of pentoxifylline have been observed to produce double the amount of collagenase activity compared to untreated fibroblasts. nih.govjaypeedigital.com This suggests that pentoxifylline not only reduces the production of new collagen but also promotes the breakdown of existing collagen, contributing to its anti-fibrotic effects. mdpi.com

Attenuation of Collagen Gene Expression (e.g., collagen α1(I))

The inhibitory effect of pentoxifylline on collagen synthesis is regulated at the pre-translational level. nih.gov Studies have shown a decrease in type I and III procollagen messenger RNA (mRNA) in response to pentoxifylline treatment. nih.gov Specifically, pentoxifylline has been demonstrated to cause a dramatic eightfold downregulation of procollagen I mRNA. nih.gov It also suppresses both basal and transforming growth factor-beta 1 (TGF-β1)-augmented collagen α1(I) and collagen α1(III) mRNA levels. nih.govdrugbank.com Furthermore, pentoxifylline has been shown to inhibit TGF-β1-induced collagen I (α1) expression in normal rat kidney fibroblasts. nih.gov

Suppression of Connective Tissue Growth Factor (CTGF) Expression

Pentoxifylline is a potent inhibitor of connective tissue growth factor (CTGF), a key mediator in fibrotic processes. nih.gov It has been shown to inhibit not only TGF-β1-induced CTGF expression but also the profibrogenic effects of CTGF itself. nih.gov In a rat model of secondary biliary fibrosis, pentoxifylline treatment led to a 60-70% suppression of CTGF expression. nih.gov Research on RAW 264.7 cells also demonstrated a marked decrease in the expression of CTGF by 17.7% at 24 hours following pentoxifylline administration. biorxiv.org The mechanism behind this suppression involves the interference with Smad3/4-dependent CTGF transcription. nih.gov

Table 2: Effect of Pentoxifylline on Pro-fibrogenic Factors

| Factor | Cell/Model System | Pentoxifylline Effect | Reference |

| Procollagen I mRNA | Rat Secondary Biliary Fibrosis | Eightfold downregulation | nih.gov |

| Collagen α1(I) and α1(III) mRNA | Rat Vascular Smooth Muscle Cells | Suppression of basal and TGF-β1-augmented levels | nih.govdrugbank.com |

| Connective Tissue Growth Factor (CTGF) | Rat Secondary Biliary Fibrosis | 60-70% suppression | nih.gov |

| Connective Tissue Growth Factor (CTGF) | RAW 264.7 Cells | 17.7% decrease in expression at 24h | biorxiv.org |

Modulation of Platelet-Derived Growth Factor (PDGF)-Driven Fibroproliferation

Pentoxifylline has been shown to modulate the effects of platelet-derived growth factor (PDGF), a potent mitogen for mesenchymal cells. It suppresses both basal and PDGF-AB-driven proliferation of vascular smooth muscle cells. nih.gov This is associated with a cell cycle blockade at the G1/S phase. nih.gov Furthermore, pentoxifylline and one of its active metabolites inhibit PDGF-stimulated collagen production in cultured porcine myofibroblasts. nih.gov This interference with PDGF-mediated events is a key aspect of pentoxifylline's anti-fibrotic action. nih.gov

Effects on Erythrocytes and Platelets

Pentoxifylline has significant hemorheological effects, primarily through its actions on red blood cells (erythrocytes) and platelets. drugbank.comescholarship.org It is known to improve blood flow by increasing the flexibility of red blood cells and making platelets less sticky. webmd.com

The compound enhances erythrocyte deformability, which is the ability of red blood cells to change shape to pass through narrow capillaries. patsnap.comnih.gov This is achieved by increasing intracellular adenosine triphosphate (ATP) levels. jaypeedigital.comescholarship.org In vivo studies using atomic force microscopy have shown that pentoxifylline subscription leads to a 30%-40% decrease in the elastic modulus of red blood cells, directly relating its blood-thinning effect to this increased deformability. rsc.org Pentoxifylline also significantly increases red blood cell filterability and can partially counteract the negative effect of decreasing temperature on this property. nih.gov

Regarding its effects on platelets, pentoxifylline inhibits their aggregation and adhesion. drugbank.comescholarship.orgpatsnap.com It has been observed to inhibit platelet aggregation in response to adenosine diphosphate. umn.edu The anti-aggregatory effect of pentoxifylline is more pronounced in whole blood than in platelet-rich plasma, which is partly due to its inhibition of adenosine uptake by erythrocytes. nih.gov By inhibiting thromboxane synthesis and increasing prostacyclin synthesis, pentoxifylline further contributes to the inhibition of platelet aggregation and adhesion to vessel walls. escholarship.org

Improvement of Erythrocyte Flexibility (Hemorheological Effect)

The biochemical basis for this effect is linked to an increase in intracellular adenosine triphosphate (ATP) and cyclic nucleotide levels within the erythrocytes. nih.gov Research using atomic force microscopy has provided further insight, revealing that pentoxifylline administration can lead to a significant decrease in the elastic modulus of red blood cells by 30%–40%. rsc.org This change in stiffness is associated with the compound's ability to increase ATP production and lower intracellular Ca2+ concentrations in these cells. rsc.org While many studies support this mechanism, some research conducted on patients with intermittent claudication did not find significant changes in erythrocyte deformability after long-term administration of pentoxifylline. nih.gov

Table 1: Summary of Research Findings on Pentoxifylline and Erythrocyte Flexibility

| Finding | Mechanism | Reference |

|---|---|---|

| Increased erythrocyte flexibility and deformability | Alteration of red blood cell membrane properties | drugbank.compatsnap.com |

| Reduced blood viscosity | Enhanced ability of blood to flow through peripheral vessels | nih.govnih.gov |

| Increased intracellular ATP and cyclic nucleotide levels | Biochemical changes within the erythrocyte | nih.gov |

| Decreased elastic modulus of red blood cells | Increased ATP production and lower Ca2+ concentrations | rsc.org |

Reduction of Erythrocyte Aggregation

In addition to improving their flexibility, pentoxifylline also reduces the tendency of erythrocytes to aggregate or clump together. drugbank.comfrontierspartnerships.org This effect further contributes to the lowering of blood viscosity and the improvement of microvascular blood flow. frontierspartnerships.org

Studies have demonstrated that pentoxifylline leads to a marked decrease in red blood cell aggregation. frontierspartnerships.org The beneficial effect on aggregation was observed to be most pronounced in red blood cells that exhibited the greatest initial tendency and stability of aggregate formation. frontierspartnerships.org This action helps to maintain the fluidity of blood, particularly in the microcirculation.

Inhibition of Platelet Aggregation

Pentoxifylline also influences platelet function by inhibiting their aggregation. patsnap.com This antiplatelet effect contributes to a reduced risk of thrombus (blood clot) formation. patsnap.com The inhibition of platelet aggregation by pentoxifylline has been observed in response to various stimuli.

The in vitro inhibitory effect on platelet aggregation can be modest, with some studies noting that significant inhibition requires relatively high concentrations of the compound. nih.govumn.edu However, other research indicates that pentoxifylline can strongly inhibit the increased platelet adherence to endothelial cells that is prompted by thrombin. umn.edu The mechanism may also involve an inhibition of the erythrocyte uptake of adenosine, which contributes to its anti-aggregatory effect in whole blood. nih.gov It has also been noted that combining pentoxifylline with standard dual antiplatelet therapy does not appear to heighten platelet inhibitory effects. spandidos-publications.com

Table 2: Research Findings on Pentoxifylline's Anti-Aggregatory Effects

| Cell Type | Effect | Note | Reference |

|---|---|---|---|

| Erythrocytes | Reduction of aggregation | Most apparent in cells with high aggregation tendency | drugbank.comfrontierspartnerships.org |

| Platelets | Inhibition of aggregation | Effect may be modest in vitro | nih.govumn.edu |

| Platelets | Inhibition of thrombin-induced adherence | Strong inhibition observed | umn.edu |

Effects on Gametes

Pentoxifylline has been studied for its effects on male gametes (spermatozoa), particularly in the context of assisted reproductive technologies. Its actions are primarily related to the modulation of key physiological processes required for fertilization.

Sperm Capacitation Stimulation

Pentoxifylline has been shown to stimulate sperm capacitation, a series of physiological changes that spermatozoa must undergo to be competent to fertilize an oocyte. nih.gov Studies using fluorescent probes have demonstrated that exposure to pentoxifylline significantly increases the proportion of capacitated, acrosome-intact sperm cells. nih.govoup.com

The underlying mechanism for this stimulation is thought to involve intracellular signaling pathways. Research suggests that the effect may be mediated by an early increase in intracellular cyclic adenosine monophosphate (cAMP) and intracellular calcium ([Ca2+]i). nih.gov This process appears to involve the activity of protein kinase A. nih.gov It has been proposed that pentoxifylline affects capacitation through a mechanism independent of other agents like progesterone. nih.govoup.com

Acrosome Reaction Enhancement

The acrosome reaction is a crucial step following capacitation, involving the release of enzymes that allow the sperm to penetrate the outer layers of the oocyte. Pentoxifylline has been found to enhance the acrosome reaction, particularly when it is induced by a calcium ionophore such as A23187. nih.govoup.com This enhancement has been correlated with improved rates of in-vitro fertilization (IVF), especially in cases with previous fertilization failure. nih.govoup.comnih.gov

The mechanism is believed to be linked to the inhibition of cAMP-phosphodiesterase, leading to an accumulation of intracellular cAMP. oup.com This, in turn, activates protein kinase A, which triggers protein phosphorylation and culminates in the acrosome reaction. oup.com While pentoxifylline promotes capacitation, some studies have found it does not significantly increase the rate of spontaneous acrosome reactions without an inducing agent. nih.govoup.com

Impact on Sperm Motility and Hyperactivation

Pentoxifylline is known to influence sperm movement characteristics, specifically by stimulating hyperactivation. nih.govoup.com Hyperactivation is a change in motility characterized by a high-amplitude, asymmetrical flagellar beat, which is thought to aid the sperm in penetrating the zona pellucida of the egg.

Table 3: Effects of Pentoxifylline on Sperm Function

| Parameter | Effect | Associated Kinematic Changes | Reference |

|---|---|---|---|

| Capacitation | Stimulation | Increase in capacitated, acrosome-intact cells | nih.govnih.govoup.com |

| Acrosome Reaction | Enhancement (when induced) | Correlated with improved IVF rates | nih.govoup.comnih.gov |

| Motility/Hyperactivation | Stimulation of hyperactivation | Increased VCL and ALH; Decreased LIN | nih.govoup.com |

General Cellular Processes of Pentoxifylline

Pentoxifylline (PTX), a methylxanthine derivative, exerts a range of effects at the cellular and subcellular levels. Its influence extends to fundamental processes such as cellular proliferation, programmed cell death (apoptosis), cell cycle progression, and autophagy. Research across various cell types reveals a complex and often context-dependent modulation of these pathways.

Regulation of Cellular Proliferation

Pentoxifylline has been demonstrated to inhibit cellular proliferation in several cancer cell lines and other cell types. This anti-proliferative effect is a key aspect of its potential therapeutic action.

In studies on colorectal cancer (CRC) cells, PTX was found to arrest the growth of the SW480 cell line elsevierpure.com. Similarly, in metastatic prostate cancer DU-145 cells, combinations including PTX led to a significant inhibition of cell proliferation, with some combinations achieving up to 98% inhibition mdpi.com. Research on melanoma cells also indicates that PTX can inhibit cancer cell proliferation nih.gov.

Beyond cancer cells, PTX is recognized as a potent inhibitor of mesangial cell proliferation nih.gov. The mechanism in these cells involves interference with the platelet-derived growth factor (PDGF) signaling pathway, which is crucial for cell growth and division nih.gov.

| Cell Line/Type | Context | Observed Effect of Pentoxifylline | Reference |

|---|---|---|---|

| SW480 (Colorectal Cancer) | In vitro study | Growth arrest | elsevierpure.com |

| DU-145 (Prostate Cancer) | In combination with Stattic and Docetaxel | Up to 98% inhibition of proliferation | mdpi.com |

| Melanoma Cells | In vitro study | Inhibition of proliferation | nih.gov |

| Mesangial Cells | Stimulated with Platelet-Derived Growth Factor (PDGF) | Potent inhibition of proliferation | nih.gov |

Induction of Apoptosis

The role of Pentoxifylline in apoptosis, or programmed cell death, is multifaceted, with studies reporting both pro-apoptotic and anti-apoptotic effects depending on the cell type and experimental conditions.

Pro-Apoptotic Effects: In certain cancer cells, PTX appears to induce or enhance apoptosis. A study on colorectal cancer cells showed that PTX induced more apoptosis in SW480 cells compared to HCT-116 cells elsevierpure.com. This process was found to be caspase-dependent, primarily involving caspase-9, as well as caspases-2 and -3, and was mediated through the mitochondria elsevierpure.com. Furthermore, PTX can stimulate drug-induced apoptosis. When used alongside agents like Camptothecin and cisplatin in mouse leukemic L1210 cells, PTX lowered the concentration of these drugs required to induce the characteristic apoptotic DNA ladder nih.govresearchgate.net. In metastatic prostate cancer cells (DU-145), combinations including PTX led to an enhanced induction of apoptosis mdpi.com.

Anti-Apoptotic Effects: Conversely, other studies have demonstrated an inhibitory effect of PTX on apoptosis. In short-term cultures of human blood neutrophils, which typically undergo spontaneous apoptosis, PTX inhibited this process nih.gov. It also partially inhibited drug-induced apoptosis in the U937 cell line nih.gov. In the context of doxorubicin-induced hepatic injury in rats, PTX administration attenuated the pro-apoptotic response, promoting hepatocyte survival mdpi.com. This anti-apoptotic characteristic has also been observed in vivo, where PTX was found to inhibit apoptosis in different human cell types, potentially through the reduction of the apoptosis-signaling surface receptor Fas ahajournals.org.

| Cell Line/Model | Context | Key Findings | Effect on Apoptosis | Reference |

|---|---|---|---|---|

| SW480 (Colorectal Cancer) | Monotherapy | Mediated by mitochondria; involves caspases-9, -2, and -3. | Induction | elsevierpure.com |

| L1210 (Mouse Leukemia) | Combination with Camptothecin or Cisplatin | Lowers the required concentration of chemotherapeutic agents for apoptosis. | Enhancement | nih.govresearchgate.net |

| DU-145 (Prostate Cancer) | Combination with Stattic and Docetaxel | Enhanced induction of apoptosis compared to single agents. | Enhancement | mdpi.com |

| Human Neutrophils | Spontaneous Apoptosis | Inhibited programmed cell death in culture. | Inhibition | nih.gov |

| U937 (Human Leukemia) | Drug-Induced Apoptosis | Partially inhibited apoptosis induced by Camptothecin. | Inhibition | nih.gov |

| Rat Liver | Doxorubicin-Induced Injury | Attenuated the pro-apoptotic response, preserving hepatic tissue. | Inhibition | mdpi.com |

Cell Cycle Arrest (e.g., G0/G1 phase)

Pentoxifylline can influence the progression of the cell cycle, a tightly regulated process that governs cell division. Its effects appear to be cell-type specific, with evidence pointing towards arrest at different phases of the cycle.

In platelet-derived growth factor (PDGF)-stimulated mesangial cells, PTX causes a G1 phase arrest nih.gov. This halt in the cell cycle is achieved by the downregulation of cyclin D1 expression, which subsequently reduces the activity of cyclin-dependent kinase 4 (Cdk4). The mechanism involves the PTX-mediated interference of Akt membrane translocation, which is a critical step in the signaling pathway that leads to cyclin D1 production nih.gov.

In contrast, a study on mouse leukemic L1210 cells described PTX as a cell cycle G2 checkpoint inhibitor nih.govresearchgate.net. By inhibiting this checkpoint, PTX reduces the time required for other drugs to induce apoptosis nih.govresearchgate.net. These findings suggest that PTX's impact on cell cycle regulation is dependent on the specific cellular context and signaling pathways at play.

| Cell Line/Type | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Mesangial Cells | G1 phase arrest | Down-regulation of cyclin D1 expression via blockage of Akt membrane translocation. | nih.gov |

| L1210 (Mouse Leukemia) | G2 checkpoint inhibition | Reduces time for drug-induced apoptosis to occur. | nih.govresearchgate.net |

Autophagy Modulation

Autophagy is a cellular process of self-degradation of components, playing a critical role in maintaining cellular homeostasis. Pentoxifylline's effect on autophagy is complex, with research showing it can either induce or inhibit the process.

Induction of Autophagy: In human melanoma cell lines (A375 and MeWo), PTX has been found to induce autophagy nih.gov. This induction is a downstream effect of an Endoplasmic Reticulum (ER) stress response triggered by PTX. The signaling cascade involves an increase in intracellular calcium, upregulation of CHOP and IRE-1α, and an increase in the expression of the autophagy-related protein Atg5, alongside a decrease in mTOR activation nih.gov. Interestingly, in this context, the activation of autophagy serves as a resistance mechanism against PTX-mediated apoptosis nih.gov. In a model of doxorubicin-induced hepatic injury, PTX was shown to rescue impeded autophagy by activating the AMPK/mTOR pathway mdpi.com.

Inhibition of Autophagy: Conversely, in a study using RAW264.7 macrophage cells, PTX was found to inhibit autophagy in a dose- and time-dependent manner nih.gov. This inhibition of autophagy was linked to the downregulation of LPS-induced inflammation. The study suggested that the AMPK signaling pathway plays an important role in this PTX-mediated autophagy inhibition nih.gov.

| Cell Line/Model | Effect on Autophagy | Proposed Mechanism | Reference |

|---|---|---|---|

| A375 & MeWo (Melanoma) | Induction | Triggered by ER stress response via a Ca(2+)→CHOP→Atg5 signaling cascade; decrease in mTOR activation. | nih.gov |

| Rat Liver (Doxorubicin-induced injury) | Rescue/Activation | Activation of the AMPK/mTOR pathway. | mdpi.com |

| RAW264.7 (Macrophages) | Inhibition | Mediated by the AMPK signaling pathway; linked to anti-inflammatory effects. | nih.gov |

Immunomodulatory and Anti Inflammatory Properties of Pentoxifylline

Cytokine Production Modulation

Pentoxifylline's anti-inflammatory capacity is demonstrated by its broad-ranging impact on the cytokine network. It has been shown to down-regulate the expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), various interleukins (IL), and interferon-gamma (IFN-γ). mdpi.com This modulation occurs at the transcriptional level, representing a key mechanism of its therapeutic potential in inflammatory conditions. oup.com

Pentoxifylline (B538998) exerts a significant inhibitory effect on a cascade of pro-inflammatory cytokines, which are pivotal in the initiation and amplification of inflammatory processes.

The inhibition of Tumor Necrosis Factor-alpha (TNF-α), a master regulator of inflammation, is one of the most well-documented effects of pentoxifylline. bmj.com This inhibition has been observed in a variety of contexts, both in laboratory studies (in vitro) and in living organisms (in vivo). nih.gov Pentoxifylline has been shown to suppress the synthesis of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytes and alveolar macrophages. atsjournals.org The mechanism involves the suppression of TNF-α gene transcription. researchgate.net

Research has demonstrated that pentoxifylline can dose-dependently suppress TNF-α production at both the mRNA and protein levels. bmj.com For instance, in a study involving healthy volunteers who received oral pentoxifylline, the ability of their peripheral blood mononuclear cells (PBMCs) to release TNF-α was significantly reduced. nih.gov Another clinical trial in hemodialysis patients showed that pentoxifylline significantly decreased serum concentrations of TNF-α. oup.com

| Study Context | Cell/Subject Type | Stimulant | Key Finding | Reference |

|---|---|---|---|---|

| In vitro | Human Peripheral Blood Monocytes | Titanium Particles | Significant reduction in TNF-α release. | nih.gov |

| In vitro | Human Alveolar Macrophages | Lipopolysaccharide (LPS) | Dose-dependent suppression of TNF-α production. | atsjournals.org |

| In vivo | Healthy Volunteers | - | Reduced TNF-α release from peripheral blood mononuclear cells. | nih.gov |

| In vivo | Hemodialysis Patients | - | Significant decrease in serum TNF-α concentrations. | oup.com |

Pentoxifylline has been shown to influence the production of Interleukin-1 (IL-1), another key pro-inflammatory cytokine. nih.gov Its anti-inflammatory effects include the reduction in the production of IL-1β. mdpi.com In a study where peripheral blood mononuclear cells (PBMCs) from healthy volunteers were incubated with pentoxifylline, the production of IL-1β was reduced after a specific treatment and culture process. nih.gov This suggests that pentoxifylline can exert inhibitory effects on IL-1β release by PBMCs. nih.gov Furthermore, pentoxifylline has been noted to inhibit the synthesis of IL-1 via lymphocytes and keratinocytes. nih.gov

The inhibitory effects of pentoxifylline extend to Interleukin-6 (IL-6), a cytokine involved in a wide range of inflammatory and immune responses. oup.com In a randomized, double-blind, controlled clinical trial involving hemodialysis patients, pentoxifylline significantly decreased serum concentrations of IL-6. oup.com Similarly, in a study investigating the effects of pentoxifylline during open-heart surgery, its addition to the prime solution resulted in a statistically significant difference in post-pump IL-6 levels compared to a control group. nih.gov However, some in vitro studies have shown that under certain conditions, pentoxifylline's effect on IL-6 can be variable. nih.gov

| Study Context | Subject Type | Key Finding | Reference |

|---|---|---|---|

| In vivo (Clinical Trial) | Hemodialysis Patients | Significantly decreased serum IL-6 concentrations. | oup.com |

| In vivo (Clinical Trial) | Open-Heart Surgery Patients | Statistically significant reduction in post-pump IL-6 levels. | nih.gov |

| In vivo | Healthy Volunteers | Suppression of IL-6 release from peripheral blood mononuclear cells 5 days after stopping the drug. | nih.gov |

Pentoxifylline has also been demonstrated to reduce the production of chemokines such as Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1), which are crucial for the recruitment of inflammatory cells to sites of inflammation. In a study involving patients undergoing open-heart surgery, the addition of pentoxifylline to the cardiopulmonary bypass prime solution led to significantly lower post-pump levels of IL-8. nih.gov Additionally, in vivo studies with healthy volunteers have shown that pentoxifylline can suppress the release of IL-8 from peripheral blood mononuclear cells. nih.gov

The immunomodulatory effects of pentoxifylline also encompass the inhibition of Interferon-gamma (IFN-γ), a cytokine that plays a critical role in both innate and adaptive immunity. mdpi.comkarger.com Research has shown that pentoxifylline can interfere with the synthesis of IFN-γ. nih.gov Specifically, studies have investigated the effect of pentoxifylline on IL-18-mediated IFN-γ induction and found that it can inhibit this process. nih.govnih.gov This suggests that part of pentoxifylline's anti-inflammatory action may be attributed to its ability to suppress IFN-γ production. nih.gov

Increase in Anti-inflammatory Molecules

Pentoxifylline's anti-inflammatory profile is partially characterized by its ability to enhance the production of certain anti-inflammatory molecules, which play a crucial role in downregulating inflammatory responses.

Pentoxifylline has been shown to increase the levels of Interleukin-10 (IL-10), a key anti-inflammatory cytokine. nih.govnih.gov In a study investigating the effects of PTX on lipopolysaccharide (LPS)-induced inflammation in rats, LPS administration significantly decreased serum IL-10 levels. nih.gov Treatment with Pentoxifylline was able to counteract this effect, particularly in instances of mild inflammation. nih.gov In the group treated with a low dose of LPS (0.5 mg/kg), subsequent administration of PTX prevented the reduction in IL-10, maintaining levels comparable to the control group. nih.gov However, this protective effect was not observed in severe inflammation induced by a high dose of LPS (5 mg/kg). nih.gov

| Treatment Group | Mean IL-10 Level (pg/ml) | Key Finding |

|---|---|---|

| Control | 556.37 ± 41.06 | Baseline IL-10 level. |

| LPS (0.5 mg/kg) | 470.00 ± 13.41 | Mild inflammation significantly decreased IL-10. |

| LPS (0.5 mg/kg) + PTX (25 mg/kg) | 519.14 ± 36.46 | PTX prevented the decrease in IL-10 levels in mild inflammation. |

| LPS (5 mg/kg) | 450.71 ± 42.45 | Severe inflammation significantly decreased IL-10. |

| LPS (5 mg/kg) + PTX (25 mg/kg) | 435.00 ± 35.08 | PTX could not prevent the IL-10 decrease in severe inflammation. |

Adhesion Molecule Modulation

A critical aspect of inflammation involves the adhesion of leukocytes to the vascular endothelium, a process mediated by adhesion molecules. Pentoxifylline interferes with this process by reducing the expression and presence of these molecules. nih.gov

Research has demonstrated that Pentoxifylline can reduce the serum levels of key cellular adhesion molecules involved in the inflammatory cascade. A clinical study involving patients with coronary artery disease found that a two-month treatment with PTX significantly decreased the serum concentrations of both Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) compared to a placebo group. nih.gov This suggests that PTX can blunt the endothelial activation that is characteristic of inflammatory conditions like atherosclerosis. nih.gov

| Adhesion Molecule | Treatment Group | Result |

|---|---|---|

| ICAM-1 | Pentoxifylline | Significant decrease in serum levels after 2 months. |

| Placebo | No significant change. | |

| VCAM-1 | Pentoxifylline | Significant decrease in serum levels after 2 months. |

| Placebo | No significant change. |

Pentoxifylline specifically targets the expression of ICAM-1, a critical molecule for inflammatory cell recruitment. nih.gov Studies have shown that PTX can completely inhibit the surface expression of ICAM-1 on human pulmonary epithelial cells that have been activated by pro-inflammatory cytokines. nih.gov This inhibitory effect has also been observed in animal models of acute lung injury, where PTX administration reduced lung injury, possibly by inhibiting the differential expression of ICAM-1. nih.gov Furthermore, PTX has been found to attenuate lipopolysaccharide (LPS)-induced acute liver injury by down-regulating ICAM-1 expression. pcij.net

Modulation of Immune Cell Function

Pentoxifylline also exerts its immunomodulatory effects by directly influencing the properties and functions of immune cells, particularly leukocytes.

Pentoxifylline modulates immune cell function by improving leukocyte deformability. nih.gov This enhanced flexibility of white blood cells is a key component of its hemorheological action. By improving the ability of leukocytes to change shape, PTX helps to decrease endothelial leukocyte adhesion and facilitates their passage through narrow capillaries. nih.gov This action reduces the sequestration of neutrophils in the microvasculature, thereby limiting ischemia-related tissue damage and depressing certain neutrophil functions like degranulation. nih.govmdpi.com

Regulation of Immune Function

Pentoxifylline (PTX) exerts significant immunomodulatory effects by regulating the function of various immune cells and modulating the production of inflammatory mediators. nih.govnih.gov Its primary mechanism involves the non-selective inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). karger.comwikipedia.orgnih.gov This elevation in cAMP activates protein kinase A (PKA), which in turn suppresses the transcription of pro-inflammatory genes by modulating transcription factors such as NF-κB. nih.govkarger.comdrugbank.com

The regulatory effects of pentoxifylline extend to a broad range of inflammatory cytokines. It is a potent inhibitor of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation, suppressing its synthesis at both the mRNA and protein levels. nih.govbmj.com Research has demonstrated its ability to inhibit TNF-α secretion from various cells, including peripheral blood monocytes and alveolar macrophages. nih.govatsjournals.org Beyond TNF-α, pentoxifylline down-regulates the expression of other pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), interleukin-8 (IL-8), and interferon-gamma (IFN-γ). nih.govoup.comnih.gov Conversely, it has been shown to increase the production of anti-inflammatory cytokines like interleukin-10 (IL-10). drugbank.comoup.com

A randomized, double-blind, controlled clinical trial in hemodialysis patients illustrated the clinical impact of these properties, showing a significant reduction in key inflammatory markers. oup.com

Table 1: Effect of Pentoxifylline on Serum Inflammatory Markers in Hemodialysis Patients

| Marker | Pentoxifylline Group (Baseline) | Pentoxifylline Group (Final) | Placebo Group (Baseline) | Placebo Group (Final) |

|---|---|---|---|---|

| TNF-α (pg/mL) | 0.4 (0–2) | 0 (0–0) | 0 (0–0) | 1.2 (0–4) |

| IL-6 (pg/mL) | 9.4 (5–14) | 2.9 (2–5) | 8.0 (5–11) | 8.7 (4–11) |

| CRP (mg/L) | 7.1 (3–20) | 2.6 (1–8) | 4.5 (2–9) | 3.8 (3–23) |

Data from a study on hemodialysis patients, showing median (interquartile range) values. The pentoxifylline group showed a statistically significant decrease (P < 0.05) in all markers compared to the placebo group. oup.com

Pentoxifylline's influence extends to the direct regulation of immune cell activity. It affects neutrophils, T-cells, and macrophages. nih.govatsjournals.orgpatsnap.com In neutrophils, it has been shown to reduce superoxide (B77818) anion production, decrease adhesion to the endothelium, and enhance chemotaxis, which is the directed migration of cells in response to a chemical stimulus. patsnap.comnih.govnih.gov For T-lymphocytes, pentoxifylline can suppress activation and synergistically inhibit the production of IFN-γ and TNF-α in the presence of adenosine. nih.govmdpi.com In macrophages, particularly alveolar macrophages, it potently inhibits both lipopolysaccharide-induced and spontaneous TNF-α production. atsjournals.orgnih.gov

Table 2: In Vitro Research Findings on Pentoxifylline's Inhibition of Cytokine Production

| Cell Type | Condition | Cytokine | Reported Inhibition |

|---|---|---|---|

| Human T-cells | Stimulated (anti-CD3/CD28) | IFN-γ | 49% (with Adenosine) |

| Human T-cells | Stimulated (anti-CD3/CD28) | TNF-α | 69% (with Adenosine) |

| Alveolar Macrophages | Spontaneous production (Sarcoidosis) | TNF-α | 91% (at 0.1 mM PTX) |

| Alveolar Macrophages | Spontaneous production (Sarcoidosis) | TNF-α | 98% (at 1 mM PTX) |

This table summarizes findings from in vitro studies demonstrating the direct inhibitory effect of pentoxifylline on cytokine production by immune cells. nih.govatsjournals.org

The compound's regulatory actions on immune cells translate into functional changes in the immune response. For instance, studies in neonatal mice with defective neutrophil function demonstrated that pentoxifylline could enhance host defense against bacterial infection. nih.gov Furthermore, in the context of tumor immunology, pentoxifylline has been found to alter the balance of tumor-infiltrating lymphocytes by decreasing the proportion of regulatory T-cells while increasing cytotoxic T-cells, thereby favoring an antitumor response. nih.gov

Table 3: Research Findings on the Functional Impact of Pentoxifylline on Immune Cells

| Immune Cell/System | Parameter Measured | Outcome with Pentoxifylline Treatment |

|---|---|---|

| Neutrophils | Superoxide anion production | 40.5% inhibition |

| Host Defense (Neonatal Mice) | Survival rate (S. aureus infection) | Increased from 17% (control) to 51% |

| Tumor-Infiltrating Lymphocytes | Regulatory T-cells | Proportion approximately halved |

| Tumor-Infiltrating Lymphocytes | Cytotoxic T-cells | Proportion approximately doubled |

This table highlights key research findings on how pentoxifylline's immunomodulatory properties affect the functional capabilities of the immune system. nih.govnih.govnih.gov

Antioxidant Activities of Pentoxifylline

Reactive Oxygen Species (ROS) Reduction

Pentoxifylline (B538998) has been shown to directly and indirectly decrease the levels of reactive oxygen species (ROS), which are highly reactive molecules that can damage cell structures. mdpi.comresearchgate.net The compound exhibits free radical-scavenging properties, allowing it to neutralize harmful radicals like hydroxyl and peroxyl. nih.govresearchgate.net

Research indicates that Pentoxifylline can reduce ROS generation from various sources, including activated leukocytes. patsnap.com In experimental models, its efficacy in lowering oxidative stress has been quantified. For instance, in a study on renovascular hypertension, Pentoxifylline treatment significantly reduced the overproduction of ROS in aortic tissues. ahajournals.org Another study found that long-term treatment with Pentoxifylline resulted in a more substantial reduction in hydrogen peroxide (H₂O₂)-induced ROS production compared to short-term treatment. mdpi.comnih.gov This suggests that Pentoxifylline's antioxidant effects can be cumulative. Furthermore, in diabetic kidney disease models, Pentoxifylline administration led to a marked decrease in ROS levels in the aorta, kidney, and plasma. mdpi.com

Table 1: Effect of Pentoxifylline on ROS and Oxidative Stress Markers

| Experimental Model | Marker | Observed Effect | Reference |

|---|---|---|---|

| Renovascular Hypertensive Rats (Aorta) | ROS Production | Reduced from 136% to 21% relative to control | ahajournals.org |

| Human Aortic Endothelial Cells | H₂O₂-induced ROS | Significant reduction, greater with long-term (24h) vs. short-term (2h) treatment | mdpi.comnih.gov |

| Hypercholesterolemic Animals | Plasma Malondialdehyde (MDA) | Reduced by 32% | mdpi.com |

| Hypercholesterolemic Animals | Aortic Malondialdehyde (MDA) | Reduced by 37% | mdpi.com |

Activation of Antioxidant Enzymes

Beyond directly scavenging free radicals, Pentoxifylline enhances the body's intrinsic antioxidant defense systems by activating key antioxidant enzymes. researchgate.net This mechanism provides a more sustained defense against oxidative insults. Studies have demonstrated that Pentoxifylline treatment can increase the levels and activity of several critical enzymes responsible for detoxifying ROS.